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An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-2-
yl)ethanamine

Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of the core

physicochemical properties of 2-(1H-imidazol-2-yl)ethanamine (also known as isohistamine).

In the landscape of drug discovery and development, a thorough understanding of a molecule's

fundamental characteristics is paramount. These properties govern everything from synthetic

feasibility and formulation stability to pharmacokinetic profiles (ADME) and pharmacodynamic

interactions. This guide is designed for researchers, medicinal chemists, and formulation

scientists, offering both curated data and field-proven experimental methodologies to empower

effective decision-making in the laboratory. While experimentally determined data for this

specific molecule is limited in public literature, this guide synthesizes high-quality computational

predictions with established, robust protocols for empirical validation.

Molecular Identity and Structural Attributes
2-(1H-imidazol-2-yl)ethanamine is a structural isomer of the well-known biogenic amine,

histamine. Its unique arrangement, with the ethylamine side chain at the 2-position of the

imidazole ring, confers distinct electronic and steric properties that differentiate it from its 4- and

5-position counterparts.
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The molecule's structure features two key ionizable centers: the primary aliphatic amine of the

ethylamine side chain and the imidazole ring itself. The imidazole ring is an interesting

functional group, capable of acting as both a hydrogen bond donor (at the N1-H) and acceptor

(at the N3 lone pair), and its aromatic character contributes to the overall molecular profile.[1]

Caption: Core structure and key functional groups of the molecule.

Core Physicochemical Data Summary
The following table summarizes critical physicochemical parameters. It is essential to note that

many of these values are computationally derived and serve as excellent starting points for

experimental design. Experimental verification is always the gold standard in drug

development.

Property Value Source & Comments

Molecular Formula C₅H₉N₃ PubChem[2]

Molecular Weight 111.15 g/mol PubChem[2]

IUPAC Name
2-(1H-imidazol-2-

yl)ethanamine
PubChem[2]

CAS Number 19225-96-8 PubChem[2]

XLogP3-AA (logP) -0.6
PubChem (Computed)[2].

Indicates high hydrophilicity.

Topological Polar Surface Area

(TPSA)
54.7 Å²

ChemScene (Computed for

(R)-isomer)[3]. Suggests good

potential for oral bioavailability.

Hydrogen Bond Donors 2 PubChem (Computed)[2]

Hydrogen Bond Acceptors 2 PubChem (Computed)[2]

Rotatable Bonds 2 PubChem (Computed)[2]

pKa (Predicted) ~6.0 (imidazole), ~9.5 (amine)

Estimated based on analogous

structures. Experimental

determination is crucial.
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Ionization State and pKa Determination
The acid dissociation constant(s), pKa, are arguably the most critical physicochemical

parameter for any ionizable drug candidate. They dictate the charge state of the molecule at a

given pH, which directly influences solubility, membrane permeability, receptor binding, and

formulation characteristics. 2-(1H-imidazol-2-yl)ethanamine possesses two basic centers: the

ethylamine side chain (expected pKa ~9-10) and the imidazole ring (expected pKa ~6-7).

Causality Behind Experimental Choice: Potentiometric
Titration
Potentiometric titration is the definitive method for pKa determination. It provides a direct,

empirical measure of the buffering capacity of a molecule as a function of pH. By titrating a

solution of the compound with a strong acid (e.g., HCl), one can observe the pH inflections

corresponding to the protonation of the basic centers. The pKa is the pH at which 50% of a

specific functional group is ionized.

Experimental Protocol: pKa Determination by
Potentiometric Titration

Preparation: a. Prepare a ~0.01 M solution of 2-(1H-imidazol-2-yl)ethanamine in deionized,

CO₂-free water. If aqueous solubility is limiting, a co-solvent system (e.g., water-methanol)

may be used, but the resulting pKa will be an apparent pKa (pKa') and should be noted as

such. b. Standardize a strong acid titrant, such as 0.1 M HCl.

Instrumentation: a. Calibrate a high-precision pH meter and electrode using at least three

standard buffers (e.g., pH 4.01, 7.00, 10.01). b. Place the sample solution in a thermostatted

vessel (e.g., at 25°C) and use a magnetic stirrer for gentle agitation.

Titration: a. Immerse the calibrated pH electrode and the titrant delivery tube into the sample

solution. b. Add the standardized HCl titrant in small, precise increments. c. Record the pH

value after each addition, allowing the reading to stabilize. Collect more data points near the

equivalence points.

Data Analysis: a. Plot the recorded pH values against the volume of titrant added. b. The pKa

values can be determined from the midpoints of the buffer regions (half-equivalence points)
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on the titration curve. Alternatively, the first derivative of the plot (ΔpH/ΔV vs. V) will show

peaks at the equivalence points.

pKa Determination Workflow

1. Prepare Analyte Solution
(e.g., 0.01 M in H₂O)

2. Calibrate pH Meter
(3-point calibration)

3. Titrate with Standardized Acid
(e.g., 0.1 M HCl)

4. Record pH vs. Titrant Volume

5. Analyze Titration Curve
(Determine Half-Equivalence Points)

Result: Experimental pKa Values

Click to download full resolution via product page

Caption: Experimental workflow for pKa determination.

Lipophilicity and Partition Coefficient (logP)
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Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or

distribution coefficient (logD), is a measure of a compound's relative solubility in a nonpolar

solvent (like octan-1-ol) versus a polar solvent (like water). This parameter is a cornerstone of

ADME science, heavily influencing membrane permeability, plasma protein binding, and

volume of distribution. The computed XLogP3 of -0.6 suggests the compound is hydrophilic.[2]

Causality Behind Experimental Choice: Shake-Flask
Method
The "shake-flask" method is the universally recognized gold standard for logP determination

(OECD Guideline 107). It is a direct equilibrium-based measurement that, when performed

correctly, provides highly reliable and reproducible data. It directly measures the partitioning of

the analyte between two immiscible liquid phases.

Experimental Protocol: logP Determination by Shake-
Flask Method

Phase Preparation: a. Pre-saturate n-octanol with water and water (or a suitable buffer, e.g.,

phosphate buffer at pH 7.4 for logD) with n-octanol by shaking them together for 24 hours

and then allowing the layers to separate.

Partitioning: a. Prepare a stock solution of 2-(1H-imidazol-2-yl)ethanamine in the aqueous

phase. The concentration should be high enough for accurate quantification but low enough

to avoid saturation in either phase. b. In a suitable vessel (e.g., a separatory funnel),

combine a known volume of the aqueous stock solution with a known volume of the pre-

saturated n-octanol. c. Shake the vessel vigorously for a sufficient time to reach equilibrium

(e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

Phase Separation & Analysis: a. Allow the phases to separate completely. Centrifugation

may be required to break up any emulsions. b. Carefully collect a sample from the aqueous

phase. c. Determine the concentration of the analyte in the aqueous phase using a validated

analytical method, such as HPLC-UV or LC-MS.

Calculation: a. Calculate the concentration in the octanol phase by mass balance (initial

aqueous concentration minus final aqueous concentration). b. The partition coefficient P is
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the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

c. logP = log₁₀( [Analyte]octanol / [Analyte]aqueous ).

Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is

a leading cause of compound attrition in drug development pipelines. Given its hydrophilic

nature (negative computed logP) and multiple ionizable groups, 2-(1H-imidazol-2-
yl)ethanamine is expected to have good aqueous solubility, particularly at acidic pH where

both basic centers will be protonated.[4]

Causality Behind Experimental Choice: Thermodynamic
vs. Kinetic Solubility
It is critical to distinguish between thermodynamic and kinetic solubility. Thermodynamic

solubility (measured by methods like shake-flask) represents the true equilibrium solubility and

is vital for biopharmaceutical classification. Kinetic solubility is a higher-throughput measure of

how much compound can be dissolved in a buffer from a concentrated DMSO stock before it

precipitates. For foundational characterization, thermodynamic solubility is the preferred metric.

Experimental Protocol: Thermodynamic Aqueous
Solubility (Shake-Flask Method)

Sample Preparation: a. Add an excess amount of the solid compound to a known volume of

the desired aqueous medium (e.g., purified water, or buffers at various pH values like 2.0,

5.0, and 7.4) in a sealed, inert vial. The excess solid ensures that equilibrium with the solid

state is achieved.

Equilibration: a. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an

extended period (typically 24-48 hours) to ensure equilibrium is reached.

Sample Processing: a. After equilibration, allow the vials to stand to let the excess solid

settle. b. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove

all undissolved particles.
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Quantification: a. Dilute the clear filtrate with a suitable solvent. b. Quantify the concentration

of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS)

against a standard curve. c. The measured concentration is the thermodynamic solubility at

that specific pH and temperature.

Stability and Handling
Chemical Stability
Imidazole-containing compounds can be susceptible to certain degradation pathways.

pH Stability: The stability of the compound should be assessed across a range of pH values

(e.g., pH 2, 7.4, 9) to identify potential acid- or base-catalyzed hydrolysis, although the core

structure is generally stable.

Oxidative Stability: The imidazole ring and primary amine can be susceptible to oxidation.

Solutions should be protected from unnecessary exposure to air and light. The use of

antioxidants in formulations could be considered if oxidative lability is confirmed.

Handling and Storage
Form: The compound is often supplied as a free base or as a hydrochloride salt. The salt

form (e.g., dihydrochloride) typically exhibits higher aqueous solubility and better solid-state

stability.[5][6]

Hygroscopicity: The presence of polar functional groups suggests that the compound may be

hygroscopic. It should be stored in a desiccator in a cool, dark place.[7]

Solvent Selection: For stock solutions, DMSO is a common choice. However, for aqueous

assays, care must be taken to avoid precipitation upon dilution. Preparing aqueous stocks in

slightly acidic buffers (e.g., pH 5-6) can improve solubility by ensuring the protonation of the

basic centers.[4]
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To cite this document: BenchChem. [what are the physicochemical properties of 2-(1H-
imidazol-2-yl)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098954#what-are-the-physicochemical-properties-of-
2-1h-imidazol-2-yl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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